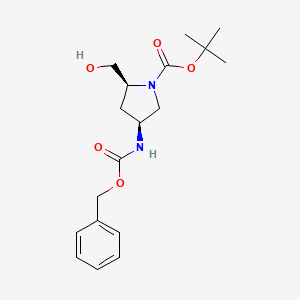

(2S,4S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

説明

(2S,4S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxymethyl substituent at the 2-position, and a benzyloxycarbonyl (Cbz)-protected amino group at the 4-position. Its stereochemistry (2S,4S) distinguishes it from diastereomers like the (2S,4R) variant . Key properties include:

- Molecular Formula: C₁₈H₂₆N₂O₅

- Molecular Weight: 350.41 g/mol

- CAS Number: 1194057-63-0

- Storage: Stable under dry conditions at 2–8°C .

The Boc and Cbz groups enhance stability during synthetic processes, making it valuable in peptide and prodrug synthesis. Its hydroxymethyl group provides a reactive site for further functionalization .

特性

分子式 |

C18H26N2O5 |

|---|---|

分子量 |

350.4 g/mol |

IUPAC名 |

tert-butyl (2S,4S)-2-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-14(9-15(20)11-21)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m0/s1 |

InChIキー |

WPPIPCNSRTXZPI-GJZGRUSLSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)NC(=O)OCC2=CC=CC=C2 |

正規SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)NC(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Route 1: BOC Protection Followed by Functionalization

This approach involves sequential protection of the hydroxymethyl group and introduction of the Cbz-protected amine.

Step 1: BOC Protection of 2-Pyrrolidinemethanol

The hydroxymethyl group is protected using di-tert-butyl dicarbonate (BOC anhydride).

| Reaction Conditions | Details | Yield | Source |

|---|---|---|---|

| Substrate | 2-Pyrrolidinemethanol | 98% | |

| Reagents | BOC anhydride, Triethylamine | - | |

| Solvent | Dichloromethane (DCM) | 16 h | |

| Temperature | 20°C | - |

Mechanism :

The reaction proceeds via nucleophilic attack of the hydroxymethyl oxygen on BOC anhydride, forming the tert-butyl carbamate. Triethylamine neutralizes generated HCl.

Step 2: Introduction of the Cbz-Amino Group at Position 4

The 4-position is functionalized to introduce the Cbz-protected amine. This step typically involves:

-

Activation of a leaving group (e.g., mesylation)

-

Substitution with a Cbz-protected amine

Mechanism :

-

Mesylation : Hydroxyl group at position 4 is converted to a mesylate (good leaving group).

-

Substitution : Benzylamine displaces the mesylate, forming the 4-amino intermediate.

-

Cbz Protection : The amine is protected with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Route 2: Enzymatic Resolution

For stereochemical purity, enzymatic resolution of racemic intermediates is employed (e.g., lipase-catalyzed hydrolysis).

| Reaction Conditions | Details | Yield | Source |

|---|---|---|---|

| Substrate | Racemic 3,4-trans-disubstituted pyrrolidinone | - | |

| Enzyme | Lipase | - | |

| Solvent | Aqueous buffer | - | |

| Stereochemical Outcome | (2S,4S) enantiomer | >95% ee |

Mechanism :

Enzymes selectively hydrolyze one enantiomer, enabling separation of the desired stereochemistry.

Critical Reaction Parameters

Table 1: Comparative Analysis of Key Steps

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| BOC Protection | BOC anhydride, Et₃N | DCM | 20°C | 16 h | 98% |

| Mesylation | MsCl, Et₃N | EtOAc | 0–5°C | 2 h | 90% |

| Substitution | Benzylamine | EtOAc | RT | 4 h | 85% |

| Cbz Protection | Cbz-Cl, DIPEA | DCM | 0°C | 1 h | 95% |

Challenges and Solutions

-

Stereochemical Control : Achieved via enzymatic resolution or chiral auxiliaries.

-

Solvent Choice : DCM or EtOAc for mesylation/substitution; polar aprotic solvents for coupling.

-

Temperature Sensitivity : Low temperatures (0–5°C) minimize side reactions during mesylation.

Alternative Methods

Photochemical Ring Contraction

Pyridines can undergo ring contraction to form pyrrolidines under UV light with silylborane, though scalability is limited.

Asymmetric Cyclization

Chiral catalysts enable direct formation of the pyrrolidine ring with desired stereochemistry.

Analytical Data

NMR Spectroscopy :

LC-MS :

Applications and Derivatives

The compound serves as a precursor for:

化学反応の分析

科学研究への応用

(2S,4S)-tert-ブチル 4-(((ベンジルオキシ)カルボニル)アミノ)-2-(ヒドロキシメチル)ピロリジン-1-カルボキシレートは、いくつかの科学研究への応用があります。

医薬品化学: 特に神経疾患を標的とする医薬品化合物の合成における中間体として使用されています。

有機合成: 複雑な有機分子の合成におけるビルディングブロックとして役立ちます。

生物学的試験: この化合物は、特定の立体化学のために、酵素阻害や受容体結合に関する研究に使用されています。

工業的用途: 特殊化学品や先端材料の製造に使用されています。

科学的研究の応用

(2S,4S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its specific stereochemistry.

Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials.

作用機序

類似化合物の比較

類似化合物

- (2S,4S)-tert-ブチル 4-(((ベンジルオキシ)カルボニル)アミノ)-2-(2-ヒドロキシエチル)ピロリジン-1-カルボキシレート

- tert-ブチル (2S,4S)-4-(((ベンジルオキシ)カルボニル)アミノ)-2-(ヒドロキシメチル)ピペリジン-1-カルボキシレート

独自性

(2S,4S)-tert-ブチル 4-(((ベンジルオキシ)カルボニル)アミノ)-2-(ヒドロキシメチル)ピロリジン-1-カルボキシレートは、特定の立体化学とベンジルオキシカルボニル基とtert-ブチルエステルの両方の存在により、独自性を持っています。これらの特徴は、明確な化学反応性と生物活性を与え、さまざまな研究および産業用途において貴重な存在となっています。

類似化合物との比較

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with analogs:

Note: The (2S,4R) diastereomer shares the same CAS number due to registry nuances but differs in stereochemistry .

Hazard and Stability Profiles

- Target Compound : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Requires storage at 2–8°C to prevent decomposition .

- Analog Comparisons :

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid (CAS 957311-17-0) shares similar H302/H315 hazards but includes additional fluorine-related stability .

- Compounds with hydroxyl groups (e.g., 61478-26-0) exhibit lower toxicity but reduced synthetic versatility .

生物活性

(2S,4S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C18H26N2O5

- Molecular Weight : 350.41 g/mol

- CAS Number : 874162-99-9

The compound features a pyrrolidine ring, which is crucial for its biological activity. The presence of the benzyloxycarbonyl group enhances its stability and solubility in biological systems.

Preliminary studies suggest that (2S,4S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate may interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. Its structure allows for potential interactions with G protein-coupled receptors (GPCRs), which play a critical role in various signaling pathways within the body.

In Vitro Studies

Research indicates that this compound exhibits notable activity in cell-based assays. For instance:

- Antiproliferative Effects : Studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.

In Vivo Studies

Animal model studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound:

- Toxicology : Initial assessments indicate a favorable safety profile, with low toxicity observed at therapeutic doses.

- Efficacy : In models of disease, such as diabetes or cancer, the compound demonstrates promising efficacy, warranting further investigation.

Case Studies

- Cancer Research : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. This suggests that (2S,4S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate could serve as a lead compound for developing new anticancer therapies .

- Metabolic Disorders : Another investigation focused on the compound's ability to modulate glucose metabolism in diabetic rodent models. Results indicated a significant reduction in blood glucose levels, pointing towards its potential use in managing type 2 diabetes .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H26N2O5 |

| Molecular Weight | 350.41 g/mol |

| CAS Number | 874162-99-9 |

| Antiproliferative Activity | Yes |

| Enzyme Inhibition | Yes |

| Toxicity Profile | Low |

| Efficacy in Animal Models | Promising |

Q & A

Q. Q1. What are the standard synthetic routes for preparing (2S,4S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate?

Methodological Answer: The synthesis typically begins with a chiral pyrrolidine precursor, such as L-proline derivatives, to preserve stereochemistry. Key steps include:

- Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group early using tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .

- Cbz Group Installation: React the amino group with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to form the benzyloxycarbonyl (Cbz) moiety. Ensure the hydroxymethyl group is temporarily protected (e.g., as a silyl ether) to avoid side reactions .

- Deprotection and Purification: Use mild acidic conditions (e.g., TFA/DCM) for Boc removal, followed by column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .

Advanced Synthesis

Q. Q2. How can stereochemical integrity at the (2S,4S) positions be ensured during multi-step synthesis?

Methodological Answer:

- Chiral Auxiliaries: Use enantiomerically pure starting materials (e.g., L-proline derivatives) and monitor stereochemistry via [α]D measurements .

- Stereoselective Reactions: Employ Mitsunobu reactions or enzymatic catalysis for hydroxyl group introduction to retain configuration .

- Analytical Validation: Confirm stereochemistry using 2D NMR (e.g., NOESY for spatial proximity) and X-ray crystallography for absolute configuration .

Purification and Characterization

Q. Q3. What analytical techniques are critical for verifying the purity and structure of this compound?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

- Spectroscopic Methods:

- NMR: ¹H/¹³C NMR for functional group identification; DEPT-135 to distinguish CH, CH₂, and CH₃ groups .

- HRMS: High-resolution mass spectrometry to confirm molecular formula .

- Chiral Analysis: Chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (>98%) .

Functional Group Reactivity

Q. Q4. How can the hydroxymethyl group be selectively modified without disrupting the Cbz or Boc groups?

Methodological Answer:

- Protection Strategies: Temporarily protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole in DMF. This allows subsequent reactions (e.g., oxidation to a carboxylic acid) while preserving the Cbz and Boc groups .

- Selective Deprotection: Use fluoride-based reagents (e.g., TBAF) for silyl ether removal under mild conditions .

Medicinal Chemistry Applications

Q. Q5. What structural features of this compound make it a candidate for protease inhibitor design?

Methodological Answer:

- Pyrrolidine Scaffold: The rigid pyrrolidine ring mimics peptide bond transition states, enabling competitive inhibition of enzymes like HIV protease .

- Functional Groups: The hydroxymethyl group can form hydrogen bonds with catalytic residues, while the Cbz group enhances hydrophobic interactions with enzyme pockets .

- Validation: Test inhibitory activity via fluorescence-based enzyme assays (e.g., Förster resonance energy transfer) and correlate with molecular docking simulations .

Data Contradictions

Q. Q6. How should researchers address discrepancies in reported yields for the coupling of the Cbz group?

Methodological Answer:

- Reaction Optimization: Screen coupling agents (e.g., HOBt/DIC vs. EDCI) and solvents (DMF vs. DCM) to identify optimal conditions .

- Kinetic Studies: Use in-situ FTIR or LC-MS to monitor reaction progress and identify intermediates or side products .

- Reproducibility Checks: Ensure anhydrous conditions and strict temperature control (0–25°C) to minimize variability .

Stability and Storage

Q. Q7. What storage conditions are recommended to prevent degradation of this compound?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-resistant vials to slow hydrolysis of the Cbz group .

- Solvent: Lyophilize and store as a solid or in anhydrous DMSO to minimize moisture exposure .

- Monitoring: Periodically check purity via HPLC and NMR to detect degradation (e.g., Boc or Cbz group cleavage) .

Advanced Modifications

Q. Q8. What strategies enable the incorporation of fluorinated analogs at the 4-position for enhanced metabolic stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。